molecular formula C17H29ClN2O3 B13739871 diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42508-16-7

diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Cat. No.: B13739871
CAS No.: 42508-16-7
M. Wt: 344.9 g/mol
InChI Key: SRQCBLREMAWLTO-UHFFFAOYSA-N
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Description

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3 and a molecular weight of 344.877 g/mol. It is known for its unique structure, which includes a propoxyphenyl group, a carbamoyloxy group, and an azanium chloride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 4-propoxyphenyl isocyanate to form the intermediate diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]amine. This intermediate is then reacted with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives where the chloride ion is replaced by other functional groups.

Scientific Research Applications

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context of the study .

Comparison with Similar Compounds

Similar Compounds

    Diethyl-[2-[(4-butoxyphenyl)carbamoyloxy]propyl]azanium chloride: Similar structure with a butoxy group instead of a propoxy group.

    Diethyl-[2-[(4-methoxyphenyl)carbamoyloxy]propyl]azanium chloride: Contains a methoxy group instead of a propoxy group.

Uniqueness

Diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific propoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific interactions and reactions are required .

Properties

CAS No.

42508-16-7

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-5-12-21-16-10-8-15(9-11-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,20);1H

InChI Key

SRQCBLREMAWLTO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

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